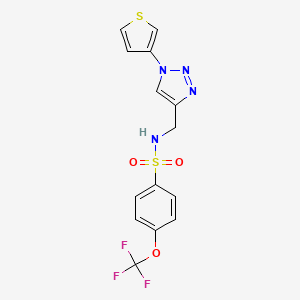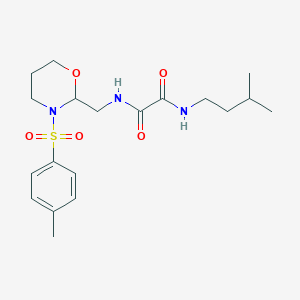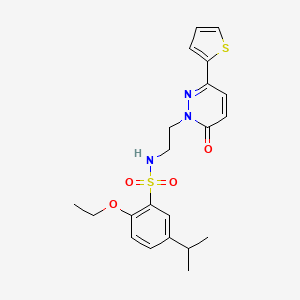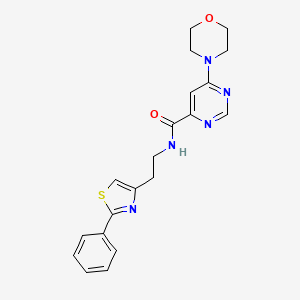![molecular formula C17H12N2OS2 B2418714 (E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 681163-45-1](/img/structure/B2418714.png)
(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a chemical compound that has been studied for its potential use in the treatment of COVID-19 . It is one of a series of 8H-indeno[1,2-d]thiazole derivatives that have been synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL protease .
Synthesis Analysis
The compound is synthesized as part of a series of 8H-indeno[1,2-d]thiazole derivatives . The synthesis process involves the creation of a series of these derivatives, which are then evaluated for their biochemical activities against SARS-CoV-2 3CL protease .
Molecular Structure Analysis
The molecular structure of the compound involves a central thiophene ring and two terminal thiazole rings . The two S atoms of the thiazole rings are trans to the thiophene S atom sulfur . The thiazole rings are approximately coplanar with the thiophene ring, with dihedral angles of 6.23 (11) and 4.81 (11)° between them .
Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activity against SARS-CoV-2 3CL protease . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL protease .
Applications De Recherche Scientifique
Organic Sensitizers in Dye-Sensitized Solar Cells
Organic sensitizers utilizing carbazole as an electron donor and indeno[1,2-b]thiophene as a bridging unit have been synthesized for dye-sensitized solar cells. These sensitizers, characterized by a large intramolecular charge transfer, exhibit strong molar absorption coefficients and red-shifted absorption bands due to the planar π-linker unit of indeno[1,2-b]thiophene. The devices using these sensitizers show promising conversion efficiencies, with performance improvements observed when iodine electrolyte is replaced with cobalt electrolyte (Lim et al., 2015).
Polymerization and Material Applications
Polymers derived from acrylamide and thiophene moieties exhibit varied applications. For instance, a microgel synthesized from acrylated 2-aminothiazol demonstrates potential in environmental, biomedical, and catalytic fields. It has been utilized for in situ preparation of nanoparticles and as an absorbent for removing toxic species, among other applications (Sengel & Sahiner, 2017). Additionally, polymers containing acrylamide and polycyclic pendant moieties have shown antimicrobial properties, suggesting their utility in biomedical applications (Boopathy et al., 2017).
Anticancer and Antimicrobial Activities
Compounds derived from acrylamide structures, including those with thiophene and thiazole moieties, have been investigated for their anticancer and antimicrobial activities. For example, 2-anilinopyridine-3-acrylamides exhibited potent anticancer properties as tubulin polymerization inhibitors, showing significant cytotoxicity against human cancer cell lines and inducing apoptotic cell death (Kamal et al., 2014). Similarly, novel heterocyclic compounds, including thiazole derivatives, have been synthesized and demonstrated potent insecticidal effects against Spodoptera littoralis, suggesting their potential in pest control (Soliman et al., 2020).
Mécanisme D'action
The mechanism of action of the compound involves its interaction with the SARS-CoV-2 3CL protease . The indene moiety of the compound buries deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 . The 3,5-dimethoxybenzamido moiety of the compound forms strong H-bonds with Asn142, Glu166 on S1 subsite .
Propriétés
IUPAC Name |
(E)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c20-15(8-7-12-5-3-9-21-12)18-17-19-16-13-6-2-1-4-11(13)10-14(16)22-17/h1-9H,10H2,(H,18,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOBPSZYEFCURC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-chlorophenyl)-N-[2-[2-[(4-chlorophenyl)methylideneamino]ethyldisulfanyl]ethyl]methanimine](/img/structure/B2418633.png)
![4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2418635.png)




![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime](/img/structure/B2418642.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-methylpyridin-3-yl)methanone](/img/structure/B2418646.png)
![4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2418647.png)
![2-Chloro-N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]propanamide](/img/structure/B2418648.png)
![(4,4-Difluorocyclohexyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2418652.png)
![3-(3-hydroxypropyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418653.png)